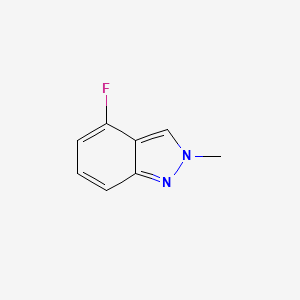

4-Fluoro-2-methyl-2H-indazole

Beschreibung

Contextualization of Indazole Scaffold in Contemporary Organic Chemistry Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in contemporary organic and medicinal chemistry. tandfonline.com The design and synthesis of novel indazole derivatives are a significant focus of current research, driven by their diverse biological activities and applications. mdpi.commdpi.com

Significance of Nitrogen-Containing Heterocycles in Synthetic Strategies

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, forming the core of many natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgfrontiersin.org Their importance is underscored by their role as essential building blocks in the development of new drugs and as ligands in catalysis. frontiersin.orgfrontiersin.orgnih.gov These compounds are integral to numerous pharmacologically active molecules and are fundamental components of DNA and RNA. nih.govijsrtjournal.com The ability of the nitrogen atoms within these rings to form hydrogen bonds is a key factor in their interaction with biological targets. nih.gov The development of efficient synthetic methods for these heterocycles is a continuous area of research, aiming to create structurally diverse molecules with enhanced biological properties. frontiersin.orgfrontiersin.org

Unique Structural and Electronic Features of the Indazole Nucleus

The indazole ring system is characterized by its bicyclic aromatic structure containing two nitrogen atoms. tandfonline.commdpi.com This arrangement results in a molecule with electron-rich portions, contributing to its chemical reactivity and biological activity. researchgate.net The indazole structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The fusion of the benzene and pyrazole rings creates a planar system with distinct electronic properties that can be modulated by the introduction of various substituents.

Overview of 2H-Indazole Subclass and its Research Prominence

The indazole ring system can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. The position of the substituent on the nitrogen atom significantly influences the properties and reactivity of the molecule.

Tautomeric Considerations in Indazole Chemistry: Focus on 2H-Isomers

Indazoles exhibit annular tautomerism, existing as 1H- and 2H-tautomers. researchgate.netbeilstein-journals.orgaustinpublishinggroup.com Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. mdpi.comresearchgate.netbeilstein-journals.org The energy difference between the two forms is relatively small, and the equilibrium can be influenced by substitution patterns and solvent effects. nih.gov While 1H-indazoles have a benzenoid character, 2H-indazoles possess an ortho-quinoid nature. nih.gov Despite being less stable, 2H-indazole derivatives have been the subject of significant research due to their unique biological activities. researchgate.netnih.gov The stabilization and coordination of the 2H-form have been observed in metal complexes, highlighting its potential in coordination chemistry. nih.gov

Importance of Specific Substitution Patterns on the Indazole Core in Academic Investigations (e.g., Fluoro and Methyl Groups)

The introduction of substituents such as fluoro and methyl groups onto the indazole core is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity.

Fluoro Group: The fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of the indazole ring. It can enhance metabolic stability, bioavailability, and binding affinity to biological targets. Fluorine substitution can also influence the acidity of adjacent positions and participate in halogen bonding, which can be crucial for protein-ligand interactions. vulcanchem.com The position of the fluorine atom is critical; for instance, a fluoro substituent at the ortho position of a benzene ring attached to an indazole core has been shown to lead to better inhibitory activity in certain studies. nih.gov

Methyl Group: The methyl group, an electron-donating group, can also impact the electronic environment of the indazole ring. N-methylation, specifically at the N2 position to form a 2H-indazole, "locks" the tautomeric form, which can improve synthetic yields and prevent metabolic degradation. vulcanchem.com The steric bulk of the methyl group can also play a role in directing reactions and influencing binding selectivity. vulcanchem.com

Rationale for Comprehensive Academic Investigation of 4-Fluoro-2-methyl-2H-indazole

The specific compound, this compound, represents a confluence of these important structural features. The 2H-indazole core provides a specific tautomeric form that is of interest for its distinct biological profile. The presence of a fluorine atom at the 4-position is expected to modulate the electronic properties of the benzene portion of the ring system, potentially enhancing its interaction with biological targets. The methyl group at the N2 position not only stabilizes the 2H-tautomer but also introduces a specific steric and electronic influence. This unique combination of a 2H-indazole scaffold with fluoro and methyl substituents at strategic positions makes this compound a compelling subject for detailed academic investigation to explore its synthesis, properties, and potential applications in various fields of chemical research.

Contribution to Advanced Heterocyclic Synthesis Methodologies

The synthesis of specifically substituted indazoles like this compound is crucial for the development of new chemical entities. The synthesis of 2H-indazoles, in general, has been an area of active research, as many traditional methods yield mixtures of 1H- and 2H-isomers. nih.gov The development of regioselective synthetic routes is therefore a significant contribution to heterocyclic synthesis.

Recent advancements have focused on achieving regioselective N-alkylation of the indazole core. For instance, methods have been developed for the N2-alkylation of 1H-indazoles using various alkylating agents to produce 2-alkyl-2H-indazoles. organic-chemistry.org One notable method for the synthesis of a related compound, 7-Fluoro-2-methyl-2H-indazole, involves the regioselective methylation of 7-fluoroindazole using trimethyl orthoformate (TMO) in the presence of sulfuric acid. This reaction proceeds with high yield and selectivity, where sulfuric acid protonates the indazole at the N1 position, thereby enhancing the nucleophilicity of the N2 position for methylation by TMO. This type of selective synthesis is critical for creating specific isomers like this compound for further study and application.

Furthermore, multicomponent reactions have emerged as powerful tools for the efficient construction of complex heterocyclic frameworks. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been successfully employed to synthesize 2H-indazoles with a broad substrate scope. organic-chemistry.org Such methodologies offer an efficient pathway to substituted indazoles and contribute to the growing toolbox of modern synthetic chemistry.

A variety of other synthetic strategies have been explored, including:

Palladium-catalyzed direct regioselective synthesis from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Reductive cyclization of ortho-imino-nitrobenzene substrates. organic-chemistry.orgresearchgate.net

[3+2] dipolar cycloaddition of arynes and sydnones, which offers mild reaction conditions and high yields. nih.govorganic-chemistry.orgacs.org

These diverse synthetic approaches underscore the importance of developing robust and selective methods for accessing specific indazole isomers.

Implications for Theoretical Chemistry and Mechanistic Elucidation

The study of this compound and related fluorinated indazoles provides valuable data for theoretical chemistry and the elucidation of reaction mechanisms. The fluorine atom's high electronegativity and the methyl group's electronic and steric effects significantly influence the molecule's electronic structure, reactivity, and intermolecular interactions.

Computational studies, often employing Density Functional Theory (DFT), are used to understand the structure, stability, and electronic properties of indazole derivatives. nih.gov These calculations can predict the relative stabilities of tautomers, with the 1H-tautomer of indazole generally being more thermodynamically stable than the 2H-tautomer. nih.gov The substitution pattern, including the presence of fluorine, can influence this tautomeric equilibrium.

Mechanistic investigations into the synthesis of fluorinated indazoles have revealed various pathways. For example, the direct C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) is suggested to proceed via a radical pathway. organic-chemistry.org This metal-free approach is highly regioselective and highlights the unique reactivity of the indazole core. organic-chemistry.org Understanding such mechanisms is crucial for optimizing reaction conditions and extending the scope of these transformations to synthesize a wider range of functionalized heterocycles.

The study of supramolecular interactions in fluorinated indazoles has also provided insights into their solid-state structures. X-ray crystallography of related fluorinated indazoles has revealed the formation of hydrogen-bonded dimers and, in some cases, chiral helical structures (catemers), which are novel for indazole compounds. csic.es These findings are important for understanding crystal packing and polymorphism, which have significant implications for materials science.

Relevance in the Development of Molecular Probes and Chemical Tools (excluding biological effects/applications)

The unique structural and electronic properties of this compound make it a valuable scaffold for the development of molecular probes and chemical tools for non-biological applications. The indazole framework itself is known to be a part of fluorescent conjugates. researchgate.net The introduction of a fluorine atom can modulate the photophysical properties of a molecule, potentially leading to the development of novel fluorescent probes.

The reactivity of the indazole core allows for further functionalization, enabling the attachment of reporter groups or reactive moieties. For example, halogenated indazoles can undergo cross-coupling reactions to introduce a variety of substituents. chim.it This versatility allows for the rational design of chemical tools tailored for specific applications in materials science or chemical analysis. The development of such tools contributes to a deeper understanding of chemical processes and can lead to the creation of new materials with desired properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNAZUGIJSBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671991 | |

| Record name | 4-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209731-93-0 | |

| Record name | 4-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Molecular Transformations of 4 Fluoro 2 Methyl 2h Indazole

Reactions Involving the Indazole Ring System

The bicyclic framework of 4-fluoro-2-methyl-2H-indazole is susceptible to a variety of transformations, including skeletal editing, cycloadditions, and C-H functionalization. These reactions provide powerful tools for modifying the core structure and introducing new functionalities.

Skeletal Editing and Rearrangement Reactions (e.g., N-N Bond Cleavage)

Recent advancements in synthetic methodology have enabled the skeletal editing of indazole rings, a process that alters the fundamental ring structure. One notable example is the single-atom skeletal editing of 2H-indazoles through a difluorocarbene-promoted reaction. This metal-free approach utilizes ethyl bromodifluoroacetate as a difluorocarbene source to facilitate the cleavage of the N-N bond and insertion of a carbon atom, leading to the formation of quinazolin-4(3H)-ones. This transformation represents a powerful strategy for the late-stage diversification of indazole skeletons.

Another strategy for skeletal diversification involves the photomediated transformation of indazoles into benzimidazoles, which proceeds through a nitrogen-carbon transposition. escholarship.org This reaction takes advantage of the distinct absorbance properties of the 2H-tautomer of indazole. escholarship.org While these examples showcase the potential for skeletal editing, specific studies on this compound are not extensively documented. However, the principles of these reactions could likely be applied to this specific derivative.

Computational studies have also guided the development of methods for skeletal editing, such as the conversion of pyrimidines to pyrazoles via a formal carbon deletion, highlighting the power of theoretical calculations in designing novel synthetic pathways. escholarship.org

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions offer effective strategies for constructing fused ring systems and introducing stereochemical complexity. For instance, [4+1] annulation reactions have been developed for the synthesis of various heterocyclic compounds. Copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds provides a concise route to spiroindoline-fused S-heterocycles. While not directly involving this compound, this methodology demonstrates the potential of annulation strategies in heterocyclic chemistry.

Similarly, formal [4+1] cycloaddition reactions of fused 1H-pyrrole-2,3-diones with diazooxindoles have been used to synthesize spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org The development of transition-metal-catalyzed sequential C-H activation and annulation provides a one-step construction of functionalized indazole derivatives. nih.gov For example, rhodium-catalyzed [4+1] annulation of azoxy compounds with diazoesters yields 2H-indazoles. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org For 2H-indazoles, C-H functionalization predominantly occurs at the C3-position. researchgate.netrsc.org

Various methods have been developed for the C3-functionalization of 2H-indazoles, including:

Arylation: Palladium-catalyzed direct C3-arylation of 2H-indazoles with aryl bromides has been achieved with low catalyst loading. researchgate.net Visible-light-promoted metal-free 3-arylation with triarylsulfonium salts has also been reported. acs.org

Trifluoromethylation: A metal-free, tert-butyl hydroperoxide-mediated direct trifluoromethylation of indazoles using sodium trifluoromethanesulfinate has been developed. acs.org

Acylation and Alkylation: Rhodium(III)-catalyzed C-H activation allows for the synthesis of C3-hydroxymethylated (2H)-indazoles and 3-acyl-(2H)-indazoles. nih.gov

The regioselectivity of these reactions is a key consideration. For instance, in the absence of a directing group, functionalization often occurs at the C3 position. However, directing groups can be employed to achieve functionalization at other positions, such as the ortho C2'-H functionalization of 2-aryl-2H-indazoles. rsc.orgresearchgate.net

Reactivity of the Methyl Group at Position 2

The methyl group at the N2 position of the indazole ring is generally considered to be relatively stable. However, it can participate in certain reactions under specific conditions. For example, benzylic C-H heteroarylation of 4-methylphenols with 2H-indazoles has been achieved via a cross-dehydrogenative coupling, suggesting that the C-H bonds of the methyl group can be activated. researchgate.net

Methylation studies on indazoles have shown that the reaction of indazole with methylating agents in an alkaline solution can lead to a mixture of 1-methyl and 2-methyl isomers. rsc.orgrsc.org The ratio of these isomers is influenced by steric and electronic effects of substituents on the indazole ring. rsc.orgrsc.org While this compound already possesses a methyl group at the N2 position, understanding the factors that govern N-alkylation is crucial for the synthesis of related analogues.

Influence of Fluorine at Position 4 on Reaction Pathways and Selectivity

The presence of a fluorine atom at the C4 position significantly influences the electronic properties and reactivity of the indazole ring. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group, which can affect the acidity of N-H bonds in related 1H-indazoles and the nucleophilicity of the ring system.

In the context of C-H functionalization, the electron-withdrawing nature of the fluorine atom can impact the regioselectivity of the reaction. For instance, in palladium-catalyzed site-selective C7 oxidative arylation of 1H-indazoles, an electron-withdrawing group at the C4 position directs the arylation to the C7 position. researchgate.net This directing effect is a valuable tool for achieving regiocontrol in the synthesis of substituted indazoles.

Furthermore, fluorination can enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in medicinal chemistry. The introduction of fluorine at an early stage of synthesis, such as at the aniline (B41778) precursor stage before indazole ring formation, is often a strategic approach to ensure regioselectivity. smolecule.com

Derivatization Strategies for Analogues of this compound

A variety of derivatization strategies can be employed to synthesize analogues of this compound, leveraging the reactivity of the indazole core and its substituents. These strategies often involve multi-step syntheses and utilize a range of modern synthetic methodologies.

One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds and can be used to introduce aryl or heteroaryl substituents onto the indazole ring. Other cross-coupling reactions, such as those involving C-H activation, provide direct routes to functionalized analogues. researchgate.netrsc.org

The synthesis of indazole derivatives can also be achieved through the reductive cyclization of ortho-imino-nitrobenzene substrates or the cyclization of o-haloaryl N-sulfonylhydrazones. organic-chemistry.orgnih.gov These methods provide access to the core indazole scaffold, which can then be further modified. For example, a multi-step synthesis might involve the regioselective preparation of a substituted nitro-2H-indazole, followed by reduction of the nitro group to an amine, which can then be used in subsequent condensation or coupling reactions. amazonaws.com

The table below summarizes some of the key reaction types and their potential application in the derivatization of this compound.

| Reaction Type | Reagents and Conditions | Potential Application for Derivatization | Reference |

| Skeletal Editing | Difluorocarbene source (e.g., BrCF2COOEt), base | Conversion to quinazolin-4(3H)-one derivatives | |

| C-H Arylation | Aryl bromides, Pd(OAc)2, KOAc | Introduction of aryl groups at the C3 position | researchgate.net |

| C-H Trifluoromethylation | CF3SO2Na, t-BuOOH | Introduction of a trifluoromethyl group at the C3 position | acs.org |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, base | Introduction of aryl or heteroaryl substituents | |

| Reductive Cyclization | o-nitrobenzylidene amines, MoO2Cl2(dmf)2, Ph3P | Synthesis of the core indazole scaffold for further modification | organic-chemistry.org |

Introduction of Diverse Functional Groups on the Indazole Core

The functionalization of the this compound core is crucial for tuning its physicochemical and pharmacological properties. Various synthetic methodologies have been developed to introduce a wide array of functional groups at different positions of the indazole ring system. These methods often leverage the inherent reactivity of the C-H bonds within the heterocyclic structure.

Modern synthetic strategies increasingly focus on C-H activation, which allows for the direct introduction of functional groups without pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H functionalization of azobenzenes with acrylates is a known method for constructing 2H-indazoles, showcasing the utility of transition-metal catalysis in modifying such scaffolds. mdpi.com Similarly, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes proceeds via benzyl (B1604629) C-H functionalization, suggesting that the methyl group at the N2 position and the C-H bonds on the benzene (B151609) ring of this compound could be targets for similar transformations. mdpi.comnih.gov

A notable method for functionalizing the C3 position of 2H-indazoles is through a visible-light-driven decarboxylative coupling with α-keto acids. acs.org This photocatalyst- and oxidant-free reaction allows for the introduction of acyl groups. The reaction tolerates various functional groups on the indazole ring, including halogens like fluorine, indicating its applicability to this compound. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions are standard tools for derivatization. Should a halogen, such as bromine, be introduced onto the this compound core, subsequent reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, introducing aryl or heteroaryl moieties. Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to install nitrogen-based functional groups, such as amino-azetidine, onto a halo-indazole core. nih.gov

The table below summarizes selected methods for introducing functional groups onto the indazole core, which are applicable to derivatives of this compound.

| Reaction Type | Position | Reagents & Conditions | Functional Group Introduced | Reference |

| Decarboxylative Acylation | C3 | α-Keto Acids, Visible Light (420-425 nm), MeCN/HFIP | Acyl | acs.org |

| Buchwald-Hartwig Amination | Aryl-X (e.g., C5-Br) | Amine, Palladium Precatalyst (e.g., BrettPhos), NaOtBu | Amino groups | nih.gov |

| Suzuki-Miyaura Coupling | Aryl-X | Organoboron compound, Palladium catalyst | Aryl/Heteroaryl | |

| Electrophilic Fluorination | C3 | Selectfluor, DMA | Fluorine | nih.gov |

Late-Stage Diversification of Indazole Skeletons

Late-stage diversification involves modifying the core structure of a molecule, providing a powerful tool for navigating chemical space during drug discovery. This approach can rapidly generate analogues with novel skeletons that are otherwise difficult to synthesize. nih.govresearchgate.net

One of the most innovative strategies for the skeletal diversification of 2H-indazoles is single-atom skeletal editing. A metal-free ring expansion reaction promoted by difluorocarbene (generated from ethyl bromodifluoroacetate) facilitates the cleavage of the N-N bond in the indazole core and subsequent carbon atom insertion. sciengine.com This transformation converts 2H-indazoles into highly valuable quinazolin-4(3H)-ones. The reaction demonstrates excellent functional group compatibility, making it a viable method for the late-stage diversification of complex molecules, including derivatives of this compound. sciengine.com

Another approach to skeletal diversification is through annulation reactions, where a new ring is fused onto the existing indazole scaffold. For example, a three-component reaction between a 3-aminoindazole, an enaminone, and a fluorine source like Selectfluor can yield fluorinated pyrimido[1,2-b]indazole derivatives. acs.org This metal-free process forms two new C-N bonds and one C-F bond in a single operation. By starting with an appropriately substituted 3-amino-4-fluoro-2-methyl-2H-indazole, this method could be used to build more complex heterocyclic systems. acs.org

The table below details methods for the skeletal transformation of the indazole core.

| Transformation Type | Starting Material | Reagents & Conditions | Product Skeleton | Reference |

| Single-Atom Skeletal Editing | 2H-Indazole | Ethyl bromodifluoroacetate, K₂CO₃, MeCN, 80 °C | Quinazolin-4(3H)-one | sciengine.com |

| Annulation/[3+3] Cyclization | 3-Aminoindazole | Enaminones, Selectfluor, DCE, 80 °C | Pyrimido[1,2-b]indazole | acs.org |

These advanced synthetic methods underscore the versatility of the this compound core, allowing for extensive functionalization and skeletal remodeling to generate diverse and complex molecules for various scientific applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated indazoles, offering detailed insights into the molecular framework.

Application of ¹H, ¹³C, and ¹⁹F NMR for Differentiation and Assignment

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the unambiguous assignment of the chemical structure of 4-Fluoro-2-methyl-2H-indazole and to differentiate it from its isomers. nih.govnih.gov The presence of the fluorine atom introduces characteristic couplings that are invaluable for structural confirmation.

¹H NMR: The proton spectra provide information on the number and environment of hydrogen atoms. For instance, in related 2-alkyl-2H-indazole structures, the chemical shifts of the indazole ring protons are distinct from their 1-alkyl counterparts. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon directly bonded to the fluorine atom exhibits a large one-bond C-F coupling constant, a key diagnostic feature. The chemical shifts of the indazole carbons, particularly C3, are significantly different between 1- and 2-substituted indazoles, aiding in isomer identification. nih.govcdnsciencepub.comacs.org

¹⁹F NMR: ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. researchgate.net In similar fluorinated indazole derivatives, ¹⁹F NMR is used to confirm the position of fluorine substitution. rsc.org

The following table summarizes typical NMR data for related fluorinated and methylated indazole derivatives, illustrating the data used for structural assignment.

| Nucleus | Chemical Shift (δ, ppm) Range | Key Couplings (J, Hz) | Structural Insights |

| ¹H | 7.0 - 8.3 (Aromatic) | JHH (ortho, meta, para) | Provides information on the substitution pattern of the benzene (B151609) ring. |

| ~4.0 (N-CH₃) | Confirms the presence and environment of the methyl group. | ||

| ¹³C | 110 - 150 (Aromatic) | ¹JCF, ²JCF, ³JCF | The C-F coupling constants are diagnostic for identifying the carbon atom attached to fluorine and its neighbors. |

| ~35 (N-CH₃) | Chemical shift of the N-methyl carbon. | ||

| ¹⁹F | -110 to -120 | JFH, JFC | The chemical shift is sensitive to the electronic environment and confirms the presence of the fluorine substituent. |

Note: The exact chemical shifts for this compound would require experimental measurement but can be predicted based on data from analogous structures.

Analysis of Diastereotopic Signals in Fluorinated Indazoles

When a fluorinated group, such as a difluoromethyl (CHF₂) group, is attached to a chiral indazole derivative, the fluorine atoms can become diastereotopic. mdpi.comnih.govresearchgate.net This means they are in chemically non-equivalent environments and will exhibit separate signals in the ¹⁹F NMR spectrum. mdpi.comnih.gov This phenomenon, known as anisochrony, provides valuable information about the stereochemistry of the molecule. mdpi.comnih.govresearchgate.netcsic.es Although this compound itself is not chiral, the principles of diastereotopicity are crucial in the analysis of more complex fluorinated indazole derivatives. The observation of distinct signals for diastereotopic fluorine atoms allows for the measurement of geminal fluorine-fluorine (²JFF) and fluorine-proton (²JHF) coupling constants, which are highly sensitive to the molecule's conformation. mdpi.comnih.gov

Solid-State NMR (CPMAS) for Polymorphic Analysis

Solid-state NMR (ssNMR), particularly using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, is employed to study the structure of indazoles in the solid state. csic.esrsc.orgujaen.es This is especially important for analyzing polymorphism, where a compound can exist in different crystalline forms. csic.es The ¹³C and ¹⁵N CPMAS spectra can distinguish between different tautomers (e.g., 1H- vs. 2H-indazoles) and polymorphs by revealing differences in chemical shifts that are averaged out in solution-state NMR. cdnsciencepub.comacs.org For instance, studies on related fluorinated indazoles have used CPMAS to confirm the tautomeric form present in the crystal lattice and to complement data from X-ray crystallography. csic.esrsc.orgujaen.es

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. researchgate.netrsc.orgrsc.org This is a definitive method for confirming the identity of this compound. rsc.org Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), reveal the characteristic breakdown patterns of the molecule. For indazole-based compounds, common fragmentation pathways include the loss of the N-alkyl group and cleavage of the indazole ring system. The presence of the fluorine atom influences these fragmentation patterns, providing further structural confirmation. nih.gov

The table below outlines the expected HRMS data for this compound.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Fragmentation Insights |

| [M+H]⁺ | 151.0666 | ~151.0665 | Confirms the molecular formula C₈H₈FN₂. |

| [M-CH₃]⁺ | 136.0435 | ~136.0434 | Loss of the methyl group from the nitrogen atom. |

| [M-N₂]⁺ | 123.0550 | ~123.0549 | Loss of molecular nitrogen, a common fragmentation for N-heterocycles. |

GC-MS and HPLC-MS for Purity and Identity Confirmation

Coupled chromatography-mass spectrometry techniques are workhorses for the analysis of synthetic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.govnih.gov It separates the compound from any impurities before it enters the mass spectrometer for detection. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the molecular weight and fragmentation pattern, which can be compared to library data for verification. nih.govnih.govcore.ac.uk

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC-MS. nih.govcore.ac.uk It is used to assess the purity of this compound and to confirm its identity. ambeed.comgoogle.combldpharm.com Different HPLC methods, such as reverse-phase chromatography, can be employed to achieve optimal separation. core.ac.uk The mass detector provides confirmation of the molecular weight of the eluted compound. google.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In derivatives similar to this compound, characteristic vibrational bands are observed. For instance, studies on N-alkylated indazoles and related fluorinated heterocycles reveal distinct spectral features. google.comgoogle.com The IR spectrum of a related compound, 4-(4-fluorophenyl)-4,5-dihydro-6-(naphthalen-2-yl)-2H-indazol-3-ol, shows notable bands at 3382 cm⁻¹ (O-H stretch), 3213 cm⁻¹ (N-H stretch), and 1596 cm⁻¹ (C=C aromatic stretch), which provide a reference for interpreting the spectra of substituted indazoles. tandfonline.com For this compound, the spectrum is defined by aromatic C-H stretching vibrations above 3000 cm⁻¹, methyl group C-H stretching vibrations just below 3000 cm⁻¹, and a series of fingerprint vibrations corresponding to the indazole ring system. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to theoretically predict vibrational frequencies, which aids in the assignment of experimental bands observed in IR and Raman spectra. worldscientific.com These calculations can validate the assignment of complex vibrational modes, including ring breathing and deformation modes, which are characteristic of the indazole core.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 2980 - 2850 | IR, Raman |

| Aromatic Ring C=C Stretch | 1620 - 1450 | IR, Raman |

| C-F Stretch | 1270 - 1100 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable data on bond lengths, bond angles, and intermolecular interactions.

Indazole and its derivatives can theoretically exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where a hydrogen atom is attached to the N1 or N2 nitrogen of the pyrazole (B372694) ring, respectively. sci-hub.sejmchemsci.comnih.gov In most unsubstituted cases, the 1H-tautomer is thermodynamically more stable. sci-hub.senih.gov However, in this compound, the presence of the methyl group at the N2 position unequivocally locks the molecule into the 2H-indazole tautomeric form. This prevents the tautomeric equilibrium observed in NH-indazoles.

The N-methylation also precludes the formation of classical N-H···N hydrogen bonds, which are a dominant feature in the crystal packing of many NH-indazoles, often leading to the formation of dimers or chain-like structures (catemers). csic.es Consequently, the crystal structure of this compound is stabilized by other, weaker intermolecular forces. These can include weak C-H···N or C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net Studies on analogous 2-substituted-2H-indazoles, such as 2-(4-Methylphenyl)-2H-indazole, reveal that the indazole ring system is nearly planar. nih.gov

Table 2: Crystallographic Data for the Analogous Compound 2-(4-Methylphenyl)-2H-indazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.539 (4) |

| b (Å) | 6.029 (2) |

| c (Å) | 14.401 (5) |

| β (°) | 93.636 (5) |

| Volume (ų) | 1086.4 (6) |

| Z | 4 |

Data sourced from a study on a structurally similar compound to illustrate typical crystallographic parameters. nih.gov

A fascinating structural aspect of some indazole derivatives is their ability to crystallize in chiral space groups despite the molecules themselves being achiral. csic.es A chiral space group is one that lacks inversion centers, mirror planes, and glide planes. core.ac.uknih.gov Molecules crystallizing in one of the 65 chiral space groups can result in a crystal that is chiral, a phenomenon known as spontaneous chiral resolution. csic.es

Research on fluorinated NH-indazoles has shown that achiral molecules like 3-trifluoromethyl-1H-indazole can crystallize in the chiral space group P3₂, forming helical chains (catemers) connected by hydrogen bonds. csic.es In such cases, a single crystal contains molecules arranged in helices of only one handedness (either M or P), even though the molecule itself is not chiral. csic.es While this compound lacks the NH proton required for such hydrogen-bonded helices, the principle demonstrates that interactions involving the fluorine substituent and the indazole core can direct packing in a chiral manner. The analysis of the space group for this compound is therefore crucial to determine if it undergoes similar spontaneous resolution, which has significant implications for its solid-state properties.

Elucidation of Tautomeric Forms and Hydrogen Bonding Networks

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study the electronic structure of conjugated systems like indazole.

The UV-Vis absorption spectrum of an indazole is highly dependent on its tautomeric form. researchgate.net Studies comparing 1-methyl-1H-indazole and 2-methyl-2H-indazole show distinct spectral profiles, with the 2H-tautomer generally absorbing light more strongly and at slightly different wavelengths than the 1H-tautomer. researchgate.net The spectrum for the parent 2-methyl-2H-indazole serves as a baseline for understanding the electronic transitions in this compound. researchgate.netnist.gov

The introduction of substituents onto the indazole ring modifies the electronic structure and, consequently, the UV-Vis spectrum. The fluorine atom at the C4 position in this compound is expected to influence the π → π* transitions of the aromatic system. Depending on its electronic effect in the excited state, it can cause either a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption maxima. For example, in a related compound, (5-Fluoro-2-phenyl-2H-indazol-3-yl)(phenyl)methanone, complex absorption patterns are observed due to the extended conjugation and substitution. acs.org The broader light absorption of some functionalized 2H-indazoles has been noted to play a role in their photochemical reactivity. acs.orgnih.gov

Table 3: UV-Vis Absorption Maxima for 2-Methyl-2H-indazole in Acetonitrile

| Compound | λ_max (nm) |

|---|---|

| 2-Methyl-2H-indazole | ~255, ~290, ~300 |

Data provides a reference for the parent compound's electronic transitions. researchgate.net

Future Research Directions and Methodological Innovations in Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 4-Fluoro-2-methyl-2H-indazole

The synthesis of 2H-indazoles, including this compound, is a focal point of innovation, with a strong emphasis on green and sustainable chemistry. ingentaconnect.combenthamdirect.com Traditional methods often involve harsh reaction conditions and generate significant waste. ajrconline.org Modern approaches seek to mitigate these issues through catalyst-based strategies and the use of non-conventional energy sources. ingentaconnect.combenthamdirect.com

Recent literature highlights significant progress through catalyst-based approaches, which enhance both the efficiency and selectivity of indazole synthesis. ingentaconnect.com One promising green methodology involves the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in polyethylene (B3416737) glycol (PEG 300), a biodegradable and non-toxic solvent. organic-chemistry.org This system facilitates one-pot, three-component reactions to create 2H-indazole derivatives under ligand-free conditions. organic-chemistry.org Another approach utilizes palladium catalysts for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available starting materials. organic-chemistry.org

Microwave-assisted synthesis represents another cornerstone of sustainable chemistry for indazole derivatives. mdpi.comajrconline.org This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com Research on related tetrahydroindazole (B12648868) derivatives demonstrates that microwave irradiation is a simple, eco-friendly, and efficient method for their synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrahydroindazole Derivatives

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | 6–8 hours | 2–5 minutes | Significantly Faster |

| Yield | Moderate | High to Excellent | Improved Efficiency |

| Energy Source | Oil Bath / Heating Mantle | Focused Microwaves | More Efficient Heating |

| Environmental Impact | Higher energy consumption, longer solvent heating | Lower energy consumption, reduced solvent use | Greener, more sustainable |

This table is based on findings from the synthesis of tetrahydroindazole derivatives, which illustrate the general advantages of microwave-assisted methods applicable to indazole synthesis. mdpi.comajrconline.org

Future work on this compound will likely focus on adapting these novel catalytic systems and microwave technologies to optimize its production, ensuring both economic and environmental sustainability.

Exploration of Underexplored Reaction Pathways and Selectivity Challenges

A significant challenge in the synthesis of substituted indazoles is controlling the regioselectivity of N-alkylation. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position, often leading to a mixture of products. nih.gov Achieving high selectivity for the 2-alkyl-2H-indazole isomer, such as this compound, is a non-trivial synthetic hurdle.

Quantum mechanical (QM) analyses have provided deep insights into this selectivity problem. wuxibiology.com Calculations show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4-5 kcal/mol. wuxibiology.com However, high N2 selectivity can be achieved. For example, the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions proceeds with high selectivity for the N2 position. wuxibiology.com Mechanistic studies suggest that while the initial protonation and reaction may seem to favor N1 kinetically, the reaction pathway leading to the N2 product is ultimately favored, resulting in an observed N2 vs. N1 product ratio as high as 100:1 to over 300:1. wuxibiology.com

Another regioselective method involves the use of trialkyl orthoformates. connectjournals.com This reaction is believed to proceed through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, which then undergoes a rapid intramolecular rearrangement to afford the 2-alkyl-2H-indazole product. connectjournals.com

Future research will continue to explore these and other pathways to ensure exclusive N2-functionalization. This may involve designing new directing groups, exploring novel catalyst systems that can differentiate between the two nitrogen atoms, or further refining reaction conditions to exploit subtle thermodynamic or kinetic differences, thereby solving the persistent selectivity challenge. nih.govconnectjournals.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The precise characterization of indazole isomers is critical for confirming the success of a regioselective synthesis. A suite of advanced spectroscopic techniques is essential for this purpose. The structures of newly synthesized indazole derivatives are routinely confirmed using ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). mdpi.comjmchemsci.com

Distinguishing between N1 and N2 isomers is a key analytical challenge. Nuclear Magnetic Resonance (NMR) is particularly powerful in this regard. While the ¹H NMR signals for methyl groups on N1 and N2 can be very close, ¹³C NMR offers a more definitive distinction. jmchemsci.com The chemical shift of the C3 carbon in the indazole ring is notably different for the two tautomers, appearing at approximately 132-133 ppm for the 1H tautomer and 123-124 ppm for the 2H tautomer. jmchemsci.com Furthermore, advanced 2D NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to unambiguously determine the site of alkylation by observing through-space correlations between the N-substituent and protons on the indazole core. mdpi.com

The integration of these spectroscopic methods into real-time reaction monitoring, a concept known as Process Analytical Technology (PAT), is a key direction for future research. Using fiber-optic probes for in-situ IR or Raman spectroscopy, or rapid automated sampling for NMR analysis, would allow chemists to track the formation of this compound and any isomeric byproducts as the reaction progresses. This would enable precise control over reaction conditions to maximize yield and selectivity, representing a shift from post-synthesis analysis to real-time process control.

Table 2: Key Spectroscopic Techniques for Characterization of 2H-Indazoles

| Technique | Application in Indazole Characterization | Reference |

|---|---|---|

| ¹H NMR | Confirmation of proton environment, including substituent placement. | ajrconline.orgmdpi.com |

| ¹³C NMR | Distinguishing N1 and N2 isomers via chemical shifts of ring carbons (e.g., C3). | jmchemsci.com |

| IR Spectroscopy | Identification of key functional groups (e.g., C=N, C-F bonds). | mdpi.comalnoor.edu.iq |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental composition. | mdpi.com |

| 2D NMR (e.g., NOESY) | Unambiguous determination of N1 vs. N2 substitution through spatial correlations. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Indazole Synthesis Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry synthesis. nih.govacs.org For complex targets like this compound, these computational tools can accelerate discovery and optimization in several ways.

Furthermore, ML models are being developed to predict reaction outcomes with increasing accuracy. By training on large datasets, algorithms like XGBoost or K-Nearest Neighbors (KNN) can predict key parameters such as reaction yields or the ratio of products in a reaction. acs.orgdoi.org This predictive power allows chemists to prioritize experiments, saving time and resources. In the context of indazole chemistry, ML models are used for Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological potency of novel derivatives before they are even synthesized. researchgate.net

Table 3: Applications of AI and Machine Learning in Indazole Chemistry

| AI/ML Application | Description | Potential Impact on Indazole Synthesis | Reference |

|---|---|---|---|

| Retrosynthesis Planning | AI algorithms propose multi-step synthetic pathways to a target molecule. | Discovery of novel, more efficient routes to this compound. | nih.govacs.org |

| Forward-Reaction Prediction | Predicts the outcome of a chemical reaction, including major and minor products. | Validates proposed steps and helps anticipate potential impurities. | acs.org |

| Reaction Optimization | ML models predict reaction performance (e.g., yield) under different conditions. | Faster optimization of reaction conditions for higher yield and selectivity. | acs.org |

| QSAR Modeling | Predicts the biological activity of designed analogues based on their structure. | Prioritizes the synthesis of indazole analogues with the highest predicted potency. | researchgate.net |

As more high-quality reaction data becomes available, the predictive accuracy of these models will continue to improve, making AI an indispensable partner in designing and executing the synthesis of complex indazole derivatives.

Design of this compound Analogues for Specific Molecular Recognition Studies (emphasis on chemical design principles)

The design of analogues of this compound for use as chemical probes in molecular recognition studies is guided by several key principles. researchgate.net A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, to study its function. researchgate.net The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are often designed to target specific biomolecules. austinpublishinggroup.compnrjournal.com

The primary principle in probe design is target selectivity . The analogue must bind with high affinity to its intended target while showing minimal interaction with other biomolecules. researchgate.net This is often achieved by modifying the substitution pattern on the indazole core to optimize interactions with the target's binding site. For instance, structure-based design, which uses the 3D structure of the target protein, can guide the synthesis of inhibitors with high potency and selectivity. researchgate.net

Other important design strategies include:

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, the fluorine atom in this compound could be replaced with other halogens or a cyano group to probe electronic and steric effects on binding. mdpi.com

Molecular Simplification/Homologation: Systematically simplifying or extending parts of the molecule to identify the core structural elements (the pharmacophore) required for biological activity. mdpi.com

Modulating Physicochemical Properties: Fine-tuning properties like solubility and cell permeability is crucial for ensuring the probe can reach its target in a cellular environment. researchgate.net

The ultimate goal is to design analogues where the molecular shape and electrostatic distribution are perfectly complementary to the target's binding pocket, leading to high-affinity recognition. austinpublishinggroup.com By systematically applying these principles, researchers can develop a portfolio of this compound analogues to serve as precise tools for dissecting complex biological pathways.

Q & A

Q. What are the established synthetic pathways for 4-Fluoro-2-methyl-2H-indazole, and what are their key experimental parameters?

Methodological Answer: Synthetic routes for this compound often involve cyclization reactions or functional group transformations. Key parameters include:

- Starting materials : Substituted indazole precursors or fluorinated aryl intermediates.

- Catalysts : Copper(I) iodide or palladium catalysts for cross-coupling reactions (e.g., introducing fluorine or methyl groups) .

- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) for optimal reactivity .

- Purification : Column chromatography or recrystallization for isolating pure products .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Microwave-assisted | 69 | Ethanol, 130°C, 45 min | |

| Pd-catalyzed coupling | 51–55 | DMF, 80°C, 12 h | |

| Cyclization | 43–53 | Acetic acid, reflux |

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-F bond: ~1.34 Å; planar indazole ring with deviations <0.05 Å) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, F percentages .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Solvent Optimization : Use ethanol or DMF to enhance solubility and reaction kinetics .

- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency; lower catalyst loading reduces side reactions .

- Microwave Irradiation : Accelerate reaction times (e.g., 45 min vs. 12 h) while maintaining yields >65% .

- Workflow Automation : Implement continuous flow systems for reproducibility in scaling up .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, XRD patterns)?

Methodological Answer:

Q. What are the current challenges in evaluating the biological activity of this compound derivatives, and how can they be methodologically addressed?

Methodological Answer:

- Challenge 1: Target Selectivity

- Challenge 2: Metabolic Stability

- Challenge 3: Toxicity Profiling

Q. Table 2: Biological Evaluation Workflow

| Step | Method | Key Metrics |

|---|---|---|

| Target Identification | Molecular docking | Binding energy (kcal/mol) |

| In Vitro Assays | Enzyme inhibition IC₅₀ | Dose-response curves |

| In Vivo Testing | Zebrafish toxicity | LC₅₀, teratogenicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.